Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate

GPR88 Stereochemistry Chiral resolution

tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate (CAS 1286280-51-0) is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an (S)-2-methylbutoxy phenyl ether moiety. The compound is structurally related to key pharmacophores in synthetic agonists targeting the orphan G protein-coupled receptor 88 (GPR88), a CNS-enriched receptor implicated in psychiatric and neurodegenerative disorders.

Molecular Formula C18H29NO4
Molecular Weight 323.4 g/mol
Cat. No. B14040495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate
Molecular FormulaC18H29NO4
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCC(C)COC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H29NO4/c1-6-13(2)12-22-15-9-7-14(8-10-15)16(11-20)19-17(21)23-18(3,4)5/h7-10,13,16,20H,6,11-12H2,1-5H3,(H,19,21)/t13-,16?/m0/s1
InChIKeyMZNPOHQJFKGUBR-KNVGNIICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate: A Chiral GPR88-Targeted Building Block


tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate (CAS 1286280-51-0) is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an (S)-2-methylbutoxy phenyl ether moiety . The compound is structurally related to key pharmacophores in synthetic agonists targeting the orphan G protein-coupled receptor 88 (GPR88), a CNS-enriched receptor implicated in psychiatric and neurodegenerative disorders [1]. Its (R)-configured hydroxyethyl stereocenter and (S)-2-methylbutoxy side chain mirror structural elements found in lead GPR88 agonist series, making it a relevant intermediate or reference compound for structure-activity relationship (SAR) studies in neurotherapeutic discovery programs [1].

Why Generic Carbamate Analogs Cannot Substitute for tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate in GPR88 Research


Generic carbamate analogs or close structural relatives lacking the specific (S)-2-methylbutoxy chain and (R)-hydroxyethyl stereochemistry cannot be assumed equivalent for GPR88-targeted applications [1]. SAR studies on 2-AMPP and reversed amide agonist series demonstrate that the (R)-configuration at the hydroxyethyl-bearing carbon and the (S)-α-methyl branching on the alkoxy side chain are critical stereochemical determinants of agonist potency; diastereomers with matched configurations can exhibit EC50 values below 200 nM, while mismatched stereoisomers show significantly reduced or negligible activity [1]. A methyl substitution on the phenyl ring or replacement of the 2-methylbutoxy group with other alkoxy chains can shift EC50 values by several-fold to over an order of magnitude [1]. The following evidence sections detail what is known and what remains to be quantitatively established for this specific compound relative to its closest comparators.

Quantitative Differential Evidence for tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate


Stereochemical Identity: (R)-Hydroxyethyl Configuration Matches the Active GPR88 Agonist Pharmacophore

The compound's systematic name, N-[(1R)-2-hydroxy-1-[4-[(2S)-2-methylbutoxy]phenyl]ethyl]-carbamic acid 1,1-dimethylethyl ester, unambiguously assigns the (R)-configuration at the hydroxyethyl chiral center and the (S)-configuration at the 2-methylbutoxy side chain . In the GPR88 agonist series represented by 2-AMPP and reversed amide scaffolds, the (R)-hydroxymethyl configuration is essential for bioactivity; the opposite (S)-diastereomer at this center shows a >5-fold loss in potency (e.g., EC50 drop from 195 nM to >1000 nM in related compounds) [1]. No direct GPR88 activity data for the free amine derived from this Boc-protected compound were identified in publicly available non-excluded sources.

GPR88 Stereochemistry Chiral resolution

Side Chain Branching: (S)-2-Methylbutoxy vs. 2-Methylpentoxy in GPR88 Agonist Potency

The (S)-2-methylbutoxy group in this compound represents a distinct side chain length and branching pattern compared to the 2-methylpentoxy group found in the canonical GPR88 agonist 2-AMPP [1]. Published SAR around the alkoxy side chain of reversed amide agonists indicates that chain length and branching directly modulate potency: a 2-methylpentoxy analog (compound 10) exhibited an EC50 of 195 nM, while a 2-ethylbutoxy variant showed EC50 of 401 nM [1]. Direct quantitative comparison between 2-methylbutoxy and 2-methylpentoxy at the identical scaffold position has not been reported in publicly accessible non-excluded primary sources as of this assessment.

GPR88 agonist Alkoxy side chain SAR

Boc Protection Strategy: Enabling Synthetic Versatility vs. Free Amine Analogs

The presence of the Boc protecting group distinguishes this compound from its free amine counterpart, which would be the directly pharmacologically active species [1]. In GPR88 agonist synthesis, the Boc group serves as a temporary protecting group that can be selectively removed under mild acidic conditions (e.g., TFA or HCl) to liberate the primary amine for subsequent amide coupling with carboxylic acid partners [1]. This orthogonal protection strategy is essential when the 2-methylbutoxy phenyl ether and the hydroxyethyl stereocenter must be installed prior to final amide bond formation. No direct comparative stability or reaction yield data for this specific compound versus alternative protecting group strategies (e.g., Cbz, Fmoc) were identified in non-excluded sources.

Boc protection Synthetic intermediate GPR88

Phenyl Substitution Pattern: Unsubstituted Phenyl Ring vs. 2-Methyl-Phenyl Analogs in GPR88 Agonist Activity

The target compound bears an unsubstituted phenyl ring at the 4-alkoxy position. A closely related analog, (2S)-N-[(1R)-2-hydroxy-1-[2-methyl-4-[(2S)-2-methylbutoxy]phenyl]ethyl]-2-phenylpropanamide, which incorporates an additional methyl group at the 2-position of the phenyl ring, has a reported EC50 of 160 nM at human GPR88 expressed in HEK293 cells [1]. The unsubstituted phenyl variant corresponding to the scaffold of the target compound's deprotected and coupled form has not had its EC50 reported in directly comparable assay conditions within non-excluded sources.

Phenyl substitution GPR88 agonist Regioisomer

Key Application Scenarios for tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate in Scientific Procurement


Synthesis of Novel GPR88 Agonists via Boc Deprotection and Amide Coupling

This compound serves as a direct precursor for synthesizing GPR88-targeted amide derivatives. Following Boc removal under acidic conditions (TFA/DCM or HCl/dioxane), the liberated (R)-configured primary amine can be coupled with diverse carboxylic acids (e.g., 2-phenylpropanoic acid, thiophene-2-carboxylic acid) to generate candidate GPR88 agonists. The (S)-2-methylbutoxy side chain provides a distinct alkoxy pharmacophore compared to the 2-methylpentoxy group in 2-AMPP, enabling the exploration of SAR at the lipophilic side chain site where potency can vary by 2-fold or more based on chain length and branching [1].

Stereochemical Probe for GPR88 Chiral Center Requirements

The defined (R)-hydroxyethyl and (S)-2-methylbutoxy stereochemistry makes this compound valuable as a chiral building block for investigating the stereochemical requirements of GPR88 ligand binding. Class-level SAR indicates that the (R)-configuration at the hydroxyethyl position is essential for activity, with the (S)-diastereomer showing >5-fold reduced potency in related scaffolds [1]. Researchers can use this enantiopure intermediate to systematically confirm that GPR88 agonist activity depends on (R)-stereochemistry at this center when paired with the (S)-2-methylbutoxy side chain.

Comparative Side Chain SAR: 2-Methylbutoxy vs. 2-Methylpentoxy Pharmacophore Mapping

The compound enables direct side-by-side synthesis of matched molecular pairs differing only in the alkoxy side chain (2-methylbutoxy vs. 2-methylpentoxy). Published data for reversed amide GPR88 agonists demonstrate that a 2-methylpentoxy analog achieved EC50 = 195 nM while a 2-ethylbutoxy analog showed EC50 = 401 nM, a 2.06-fold difference [1]. Parallel synthesis using this 2-methylbutoxy intermediate allows quantification of the precise potency shift attributable to one methylene deletion, filling a gap in the current public SAR landscape.

Unsubstituted Phenyl GPR88 Agonist Series Development

Unlike the 2-methyl-phenyl analog that shows EC50 = 160 nM at GPR88 [1], this intermediate bears an unsubstituted phenyl ether. After Boc deprotection and amide coupling, the resulting compounds can be screened to determine whether removal of the ortho-methyl group enhances, maintains, or reduces GPR88 potency. This enables exploration of chemical space not covered by existing 2-methyl-phenyl leads and may yield agonists with improved physicochemical or pharmacokinetic properties.

Quote Request

Request a Quote for tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.